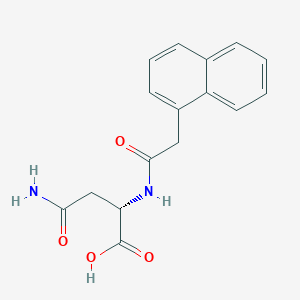

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid is a synthetic amino acid derivative featuring a naphthalen-1-ylacetamido substituent at the C2 position and an oxobutanoic acid backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid typically involves multiple steps. One common method starts with the preparation of naphthalen-1-yl acetic acid, which is then reacted with an amino acid derivative under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as carbonyldiimidazole .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity, possibly through the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

Reduction: Reduction reactions can modify the functional groups, such as converting the oxo group to a hydroxyl group.

Substitution: The amino and acetamido groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield naphthalen-1-yl acetic acid derivatives, while reduction could produce hydroxylated compounds.

Scientific Research Applications

Medicinal Chemistry

The compound serves as a building block in the synthesis of bioactive molecules. Its unique structure allows for modifications that can enhance pharmacological properties. Research has demonstrated its potential in the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but offer improved stability and bioavailability.

Case Study: Peptidomimetics Development

A study focused on synthesizing dipeptides involving (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid showed promising results in enhancing the activity against specific biological targets. The incorporation of this compound into peptide sequences resulted in improved binding affinities and biological activities compared to traditional peptides .

Neuropharmacology

Given its structural similarity to neurotransmitters, this compound has been investigated for its potential neuropharmacological effects. It may influence neurotransmitter systems, particularly those involving glutamate, which is crucial for synaptic plasticity and cognitive functions.

Research Findings

Research indicated that derivatives of this compound could enhance glutamate uptake in neuronal cells, suggesting possible applications in treating neurodegenerative diseases where glutamate signaling is disrupted .

Anticancer Research

The compound's ability to interact with various biological pathways positions it as a candidate for anticancer drug development. Its derivatives have been studied for their potential to inhibit tumor growth and metastasis.

Case Study: Antitumor Activity

In vitro studies demonstrated that certain derivatives of this compound exhibited cytotoxic effects on cancer cell lines. These findings support further investigation into its mechanism of action and therapeutic efficacy in cancer treatment .

Structural Biology

The unique conformation of this compound allows it to serve as a useful tool in structural biology studies. It can be utilized in the design of inhibitors targeting specific proteins or enzymes involved in disease processes.

Application Example

The compound has been employed to design inhibitors for enzymes implicated in inflammatory responses, showcasing its versatility as a lead compound in drug discovery efforts aimed at inflammatory diseases .

Mechanism of Action

The mechanism of action for (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Differences

The primary distinguishing feature of (S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid is its naphthalen-1-ylacetamido side chain. Below is a comparative analysis with key analogs:

*Calculated based on molecular formula (C₁₆H₁₇N₃O₄).

Key Observations :

- The naphthalen-1-yl group introduces significant hydrophobicity, likely reducing aqueous solubility compared to amino- or acetamido-substituted analogs .

- The 4-amino-4-oxobutanoic acid backbone is conserved across analogs, suggesting shared hydrogen-bonding or enzymatic recognition motifs.

Metabolic Stability

- (S)-2-Acetamido-4-amino-4-oxobutanoic acid (HY-W016798) is an endogenous metabolite, indicating susceptibility to enzymatic processing . The naphthalen-1-yl substituent in the target compound may confer resistance to metabolic degradation due to steric hindrance.

Target Engagement

- The naphthalene moiety may enhance binding to hydrophobic pockets in enzymes or receptors, as seen in peptide-based structures with aromatic side chains (e.g., ’s S.17 compound, which employs naphthalene derivatives for antibody-like targeting) .

Solubility and Stability

- The naphthalen-1-yl group likely reduces aqueous solubility, necessitating formulation adjustments (e.g., DMSO cosolvents) compared to more polar analogs .

Biological Activity

(S)-4-Amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid, often referred to as a derivative of amino acids, has garnered attention for its potential biological activities, particularly in neuropharmacology and cancer treatment. This compound's structure suggests it may interact with various biological pathways, including neurotransmitter modulation and enzyme inhibition.

Chemical Structure

The compound can be represented structurally as follows:

This structure features an amino group, a naphthalene moiety, and a keto group, which are critical for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuropharmacological Effects : The compound is believed to influence neurotransmitter systems, particularly GABAergic pathways. GABA (gamma-aminobutyric acid) is a key inhibitory neurotransmitter in the central nervous system. Studies have shown that compounds with similar structures can act as GABA transaminase inhibitors, leading to increased GABA levels and potential therapeutic effects in epilepsy and anxiety disorders.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines. The presence of the naphthalene ring is hypothesized to play a role in the cytotoxicity observed against tumorigenic cells.

- Enzyme Inhibition : The compound's structure allows it to potentially inhibit enzymes involved in metabolic pathways, including those related to fatty acid synthesis and amino acid metabolism.

Case Studies

- GABAergic Activity : A study investigated the effects of similar compounds on GABA levels in neuronal cultures. Results indicated that the inhibition of GABA transaminase led to a significant increase in GABA concentrations, suggesting potential applications in treating neurological disorders .

- Antitumor Activity : In vitro assays demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .

- Metabolic Pathway Inhibition : Research focusing on fatty acid synthase (FASN) inhibitors highlighted the role of similar structural analogs in reducing lipid synthesis in cancer cells, thereby impairing tumor growth .

Data Table: Biological Activities

Q & A

Q. Basic: What synthetic methodologies are commonly employed for preparing (S)-4-amino-2-(2-(naphthalen-1-yl)acetamido)-4-oxobutanoic acid, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves multi-step organic reactions, including:

- Boc-protection of amino groups : Use of di-tert-butyl dicarbonate (Boc2O) with bases like DMAP in THF to protect the amino group, ensuring regioselectivity .

- Coupling reactions : Amide bond formation between naphthalen-1-ylacetic acid and the Boc-protected intermediate using carbodiimide-based coupling agents (e.g., EDC/HOBt) .

- Deprotection : Acidic cleavage (e.g., TFA) to remove the Boc group, followed by purification via column chromatography .

Key factors affecting yield :

- Solvent polarity and temperature during coupling (e.g., DMF at 0–25°C minimizes side reactions) .

- Stoichiometric ratios of coupling agents to prevent incomplete activation of carboxylic acids .

Q. Advanced: How can crystallographic data discrepancies be resolved during structural determination of this compound?

Answer:

Discrepancies in X-ray diffraction data (e.g., twinning or poor resolution) can be addressed using:

- SHELX suite : SHELXL for refining high-resolution data and SHELXD for phase problem resolution in ambiguous cases .

- Validation tools : Rfree analysis and electron density maps to assess model accuracy. For enantiomeric purity, Flack parameter refinement is critical .

- Complementary techniques : Pairing crystallography with NMR (e.g., <sup>1</sup>H-<sup>13</sup>C HSQC) to confirm stereochemistry when diffraction data is insufficient .

Q. Basic: What spectroscopic methods are optimal for characterizing functional groups and stereochemistry?

Answer:

- NMR :

- IR Spectroscopy : Stretching vibrations for amide (1650 cm<sup>-1</sup>) and carboxylic acid (2500–3300 cm<sup>-1</sup>) groups .

- Circular Dichroism (CD) : Verifies the (S)-configuration by comparing optical rotation with known standards .

Q. Advanced: How should researchers address contradictory biological activity data in studies involving this compound?

Answer:

Contradictions often arise from:

- Experimental variability : Differences in cell lines, assay protocols, or compound purity. Standardize assays using QC-validated batches (e.g., ≥95% purity by HPLC) .

- Mechanistic ambiguity : Use structure-activity relationship (SAR) studies to isolate the naphthalene moiety’s role in binding (e.g., π-π stacking vs. hydrophobic interactions) .

- Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities and compare with in vitro results .

Q. Basic: What challenges arise in achieving enantiomeric purity, and how can they be mitigated?

Answer:

- Racemization during synthesis : Occurs under basic conditions or prolonged heating. Mitigate by using low temperatures (<0°C) and short reaction times for amide coupling .

- Chiral resolution : Employ chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers, followed by CD analysis for confirmation .

Q. Advanced: How can computational modeling enhance the study of this compound’s interactions with biological targets?

Answer:

- Docking simulations : Predict binding modes with enzymes (e.g., proteases) by aligning the naphthalene group with hydrophobic pockets .

- MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds (e.g., between the oxobutanoic acid and catalytic residues) .

- QM/MM studies : Elucidate reaction mechanisms, such as enzyme inhibition, by calculating energy barriers for covalent adduct formation .

Q. Basic: What are the recommended storage conditions to maintain compound stability?

Answer:

- Store at -20°C under inert gas (Ar/N2) to prevent oxidation of the naphthalene ring .

- Lyophilize and store in amber vials to avoid photodegradation .

Q. Advanced: What strategies optimize the compound’s solubility for in vivo studies?

Answer:

Properties

CAS No. |

32667-89-3 |

|---|---|

Molecular Formula |

C16H16N2O4 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

(2S)-4-amino-2-[(2-naphthalen-1-ylacetyl)amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C16H16N2O4/c17-14(19)9-13(16(21)22)18-15(20)8-11-6-3-5-10-4-1-2-7-12(10)11/h1-7,13H,8-9H2,(H2,17,19)(H,18,20)(H,21,22)/t13-/m0/s1 |

InChI Key |

MDBKOWLNEJOEAD-ZDUSSCGKSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)N[C@@H](CC(=O)N)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(=O)NC(CC(=O)N)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.